

2-Phenyl-6-trifluoromethoxyquinolin-4-ol

molecular structure and formula

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Compound of Interest

Compound Name:	2-Phenyl-6-trifluoromethoxyquinolin-4-ol
Cat. No.:	B598705

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2-Phenyl-6-trifluoromethoxyquinolin-4-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, chemical formula, and a proposed synthetic route for **2-Phenyl-6-trifluoromethoxyquinolin-4-ol**. While specific experimental data for this compound is not readily available in the public domain, this document extrapolates potential methodologies and discusses the significance of the quinoline scaffold in medicinal chemistry, offering a valuable resource for researchers interested in the synthesis and potential applications of novel quinoline derivatives.

Molecular Structure and Formula

2-Phenyl-6-trifluoromethoxyquinolin-4-ol is a quinoline derivative characterized by a phenyl group at the 2-position, a trifluoromethoxy group at the 6-position, and a hydroxyl group at the 4-position. The presence of the trifluoromethoxy group is of particular interest in medicinal chemistry as it can significantly enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of a drug candidate.

Table 1: Physicochemical Properties of **2-Phenyl-6-trifluoromethoxyquinolin-4-ol**

Property	Value	Source
Molecular Formula	C ₁₆ H ₁₀ F ₃ NO ₂	[1]
Molecular Weight	305.25 g/mol	[1]
IUPAC Name	2-phenyl-6-(trifluoromethoxy)quinolin-4-ol	N/A
Synonyms	4-Hydroxy-2-phenyl-6-trifluoromethoxyquinoline	[1]

Proposed Synthetic Protocol

While a specific, experimentally validated protocol for the synthesis of **2-Phenyl-6-trifluoromethoxyquinolin-4-ol** is not available in the reviewed literature, a plausible and efficient route can be proposed based on well-established methods for quinoline synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) These methods generally involve the condensation of an appropriately substituted aniline with a β -ketoester.

A logical approach for the synthesis of **2-Phenyl-6-trifluoromethoxyquinolin-4-ol** would involve the reaction of 4-(trifluoromethoxy)aniline with ethyl benzoylacetate. The reaction is typically carried out in a high-boiling point solvent and can be catalyzed by acid.

Hypothetical Experimental Protocol (Based on Conrad-Limpach Synthesis)

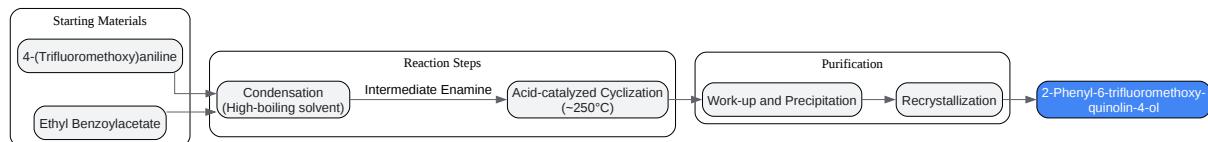
Materials:

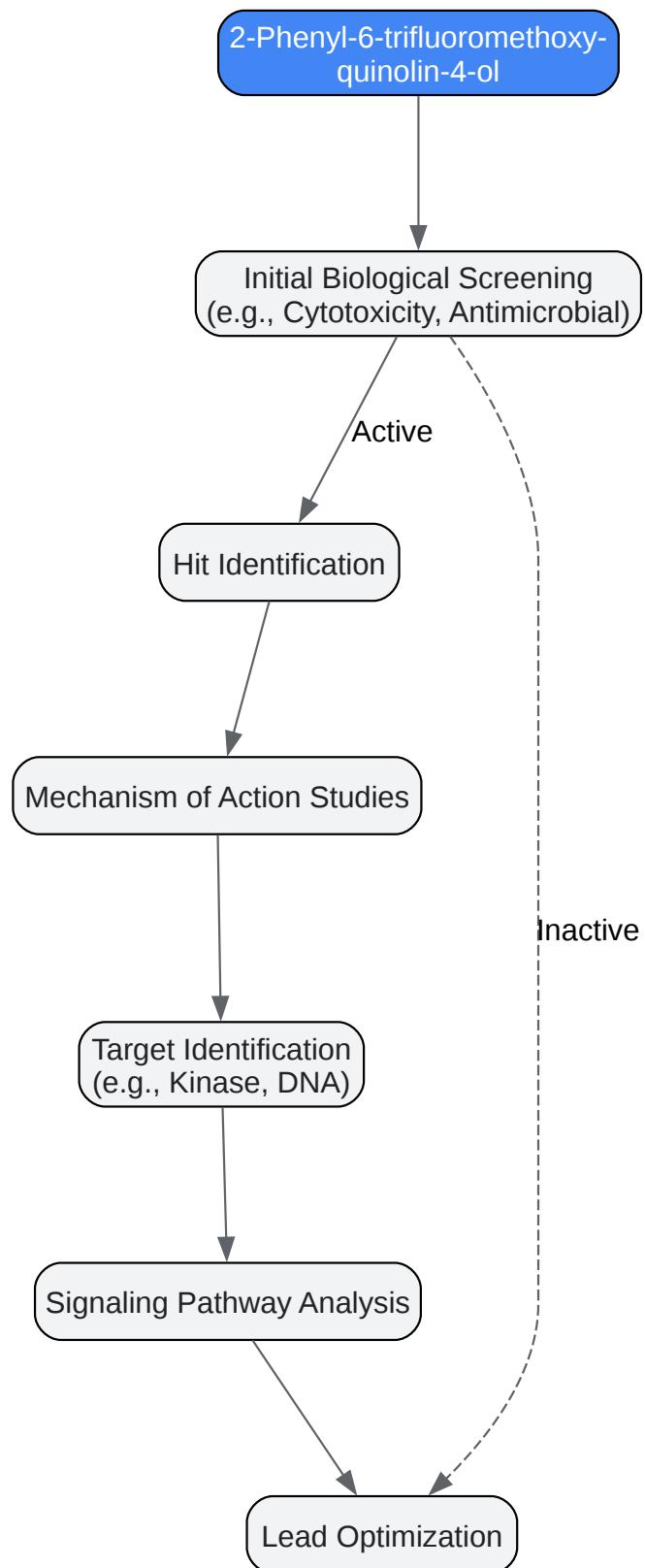
- 4-(Trifluoromethoxy)aniline
- Ethyl benzoylacetate
- High-boiling point solvent (e.g., Dowtherm A, diphenyl ether)
- Acid catalyst (e.g., polyphosphoric acid or sulfuric acid)
- Ethanol (for recrystallization)

Procedure:

- Condensation: A mixture of 4-(trifluoromethoxy)aniline (1 equivalent) and ethyl benzoylacetate (1 equivalent) is heated in a high-boiling point solvent. The reaction is monitored for the formation of the intermediate enamine.
- Cyclization: An acid catalyst is added to the reaction mixture, and the temperature is elevated (typically to around 250 °C) to induce cyclization.^[5] The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of a non-polar solvent or by pouring the mixture into a large volume of a suitable solvent.
- Purification: The crude solid is collected by filtration, washed with a suitable solvent to remove impurities, and then purified by recrystallization from a solvent such as ethanol to yield **2-Phenyl-6-trifluoromethoxyquinolin-4-ol**.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).



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